2,4-Dinitrophenol-d3

Overview

Description

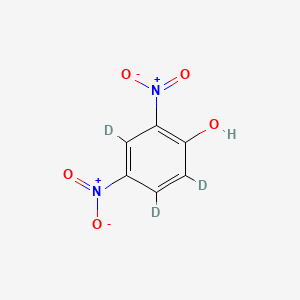

2,4-Dinitrophenol-d3: is a deuterated derivative of 2,4-dinitrophenol, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) and mass spectrometry as an internal standard . It shares similar chemical properties with 2,4-dinitrophenol, which is known for its role as a metabolic uncoupler and its historical use in weight loss treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 2,4-dinitrophenol-d3 typically involves the nitration of phenol-d3. The process can be summarized as follows:

Nitration of Phenol-d3: Phenol-d3 is treated with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce nitro groups at the 2 and 4 positions of the aromatic ring.

Purification: The crude product is purified through recrystallization, often using solvents like ethanol or acetone to obtain pure this compound.

Industrial Production Methods:

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Hydrolysis: Adding water to a hydrolysis kettle and heating to 60°C.

Addition of 2,4-Dinitrochlorobenzene: Molten 2,4-dinitrochlorobenzene is added and heated to 90°C.

Sodium Hydroxide Solution: Gradually adding a 30% sodium hydroxide solution while maintaining the temperature at 102-104°C.

Crystallization: Cooling the mixture, filtering the precipitated sodium salt, dissolving it in water, and acidifying to precipitate this compound crystals.

Chemical Reactions Analysis

Types of Reactions:

2,4-Dinitrophenol-d3 undergoes various chemical reactions, including:

Reduction: It can be reduced to 2,4-diaminophenol-d3 using reducing agents like sodium dithionite.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Oxidation: It can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Sodium dithionite in an aqueous medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 2,4-Diaminophenol-d3.

Substitution: Various substituted phenols depending on the nucleophile used.

Oxidation: Quinones and other oxidized derivatives.

Scientific Research Applications

Mitochondrial Research

Mechanism of Action:

DNP acts as a mitochondrial uncoupler, disrupting the proton gradient across the mitochondrial membrane. This leads to increased metabolic rate and heat production instead of ATP synthesis. The deuterated form, DNP-d3, is particularly useful in tracing metabolic pathways due to its unique isotopic signature.

Applications:

- Neuroprotective Studies: Recent studies have indicated that DNP can induce neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which are crucial for neuronal health and cognitive functions. Research using DNP-d3 has demonstrated its potential in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease by improving mitochondrial function and reducing oxidative stress .

- Metabolic Studies: DNP-d3 is used to study energy metabolism in various biological systems. Its incorporation into metabolic pathways allows researchers to trace the effects of mitochondrial uncoupling on cellular respiration and energy expenditure .

Toxicological Studies

Case Studies:

- Fatal Overdose Analysis: A detailed case study highlighted the toxic effects of DNP ingestion, showcasing symptoms such as hyperthermia and cardiovascular distress leading to death. The analysis included toxicological profiling using DNP-d3 to investigate its metabolites in biological fluids . This underscores the importance of understanding the pharmacokinetics and toxicodynamics of DNP derivatives in forensic toxicology.

Detection Methods:

- Liquid Chromatography-Mass Spectrometry (LC-MS): DNP-d3 is utilized in LC-MS methods to enhance the detection sensitivity of DNP and its metabolites in biological samples. This method has been pivotal in confirming cases of poisoning and understanding the metabolic pathways involved .

Environmental Monitoring

Detection Techniques:

- Fluorescent Probes: Recent advancements have introduced NH2-MIL-125(Ti) probes for the selective detection of 2,4-DNP in water environments. The application of DNP-d3 facilitates the development of these sensors by providing a reliable standard for calibration due to its known concentration and behavior in aqueous solutions .

Environmental Impact Studies:

- Contaminant Behavior: Research involving DNP-d3 helps elucidate the behavior and degradation pathways of 2,4-DNP in environmental samples. Understanding how these compounds interact with various environmental factors is crucial for assessing their ecological risks .

Pharmaceutical Development

Clinical Applications:

- Investigational New Drug Status: DNP has recently gained attention as a potential treatment for metabolic disorders, leading to FDA approval for clinical trials aimed at assessing its safety and efficacy. The incorporation of DNP-d3 allows for precise pharmacokinetic studies necessary for drug development .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Mitochondrial Research | Neuroprotection studies | Induction of BDNF; improved cognition |

| Toxicological Studies | Case studies on overdose | Confirmation of metabolites via LC-MS |

| Environmental Monitoring | Detection of contaminants | Enhanced sensitivity using fluorescent probes |

| Pharmaceutical Development | Clinical trials for metabolic disorders | Safety profiling and pharmacokinetic studies |

Mechanism of Action

2,4-Dinitrophenol-d3 acts as an uncoupler of oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the mitochondrial membrane, leading to increased proton leakage and reduced ATP synthesis. This results in increased metabolic rate and heat production . The primary molecular targets are mitochondrial uncoupling proteins and adenine nucleotide translocase .

Comparison with Similar Compounds

2,4-Dinitrophenol: The non-deuterated version, known for its metabolic uncoupling properties.

2,6-Dinitrophenol: Another isomer with similar properties but different reactivity.

4-Nitrophenol: A mono-nitrated phenol with different chemical behavior

Uniqueness:

2,4-Dinitrophenol-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR and mass spectrometry for precise measurements and as an internal standard .

Biological Activity

2,4-Dinitrophenol-d3 (DNP-d3) is a deuterated form of 2,4-Dinitrophenol (DNP), a compound known for its role as a mitochondrial uncoupler. This article delves into the biological activity of DNP-d3, exploring its mechanisms, effects on metabolism, toxicity, and potential therapeutic applications.

DNP functions primarily as an uncoupler of oxidative phosphorylation in mitochondria. By dissipating the proton gradient across the inner mitochondrial membrane, DNP leads to a reduction in ATP synthesis while increasing metabolic rate and heat production. The mechanism can be summarized as follows:

- Proton Transport : DNP crosses the mitochondrial membrane and transports protons back into the matrix, bypassing ATP synthase.

- Increased Metabolic Rate : This uncoupling stimulates substrate oxidation without ATP production, leading to increased energy expenditure and thermogenesis.

Table 1: Summary of DNP Mechanism

| Mechanism | Description |

|---|---|

| Proton Transport | Transports protons across the mitochondrial membrane |

| Uncoupling | Disrupts ATP synthesis by dissipating proton gradient |

| Increased Heat Production | Enhances metabolic rate and energy expenditure |

Metabolic Effects

Research has shown that DNP significantly influences various metabolic pathways:

- Adipose Tissue Metabolism : DNP stimulates pyruvate oxidation while inhibiting lactate oxidation and lipogenesis. This results in enhanced fatty acid oxidation and reduced fat storage .

- Glucose Metabolism : In studies involving rat adipose tissue, DNP was found to increase the oxidation of glucose while decreasing fatty acid synthesis .

Table 2: Effects of DNP on Metabolism

| Parameter | Effect with DNP |

|---|---|

| Pyruvate Oxidation | Increased |

| Lactate Oxidation | Decreased |

| Lipogenesis | Inhibited |

| Fatty Acid Oxidation | Enhanced |

Toxicity and Case Studies

Despite its potential applications for weight loss and obesity treatment, DNP poses significant health risks. A case study documented a fatal instance of chronic intoxication in a bodybuilder who ingested high doses over several months. Symptoms included tachycardia, hyperthermia, and multi-organ failure, ultimately leading to death . Toxicological analysis revealed acute toxicity levels at 88 mg/L in blood and chronic exposure markers in hair samples.

Case Study Overview

- Subject : 21-year-old male bodybuilder

- Dosage : 2 grams daily for six months

- Symptoms : Tachycardia, profuse sweating, organ failure

- Outcome : Death due to multi-organ failure linked to DNP consumption

Therapeutic Potential

Recent studies have investigated the potential therapeutic uses of DNP in various contexts:

- Obesity Treatment : Historically used for weight loss, DNP has garnered interest due to its ability to enhance metabolic rates significantly.

- Cancer Therapy : Research indicates that DNP may sensitize cancer cells to chemotherapeutic agents like cisplatin and etoposide. In vitro studies showed enhanced apoptosis in prostate cancer cells when treated with DNP alongside these drugs .

Table 3: Therapeutic Applications of DNP

| Application | Findings |

|---|---|

| Weight Loss | Increases metabolic rate; potential for obesity treatment |

| Cancer Sensitization | Enhances efficacy of chemotherapy agents |

Q & A

Basic Research Questions

Q. How can 2,4-Dinitrophenol-d3 be accurately quantified in environmental or biological matrices using modern analytical techniques?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution. Prepare calibration curves using deuterated 2,4-DNP-d3 as an internal standard to correct for matrix effects and ionization variability. Optimize chromatographic separation (e.g., C18 columns, methanol/water gradients) to resolve isomers like 2,6-dinitrophenol, which may co-elute . Validate the method with spike-recovery experiments in target matrices (e.g., water, serum).

Q. What are the critical considerations for synthesizing this compound with high isotopic purity?

- Methodology : Employ deuterium exchange reactions under controlled acidic conditions (e.g., D₂O/H₂SO₄) to replace hydrogen atoms at specific positions. Confirm isotopic purity (>98 atom% D) via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS). Monitor side reactions, such as unintended deuteration at non-target positions, using comparative analysis with non-deuterated analogs .

Q. How does this compound improve the detection limits of nitrophenolic pollutants in ecological studies?

- Methodology : Leverage its role as a stable isotope-labeled internal standard in LC-MS workflows. By spiking samples with 2,4-DNP-d3 prior to extraction, researchers can normalize recovery rates and mitigate matrix interference. For example, in water analysis, this approach reduces quantification errors caused by ion suppression/enhancement, achieving detection limits as low as 0.2 ng/mL .

Advanced Research Questions

Q. How do isotopic effects of this compound influence its metabolic stability in in vitro mitochondrial studies?

- Methodology : Compare the uncoupling activity of 2,4-DNP-d3 with non-deuterated 2,4-DNP in isolated mitochondria. Measure oxygen consumption rates (OCR) and ATP synthesis via Seahorse assays. Deuterium’s kinetic isotope effect (KIE) may alter protonophoric activity due to differences in bond dissociation energy. Validate findings with computational modeling (e.g., density functional theory) to predict deuteration impacts on molecular interactions .

Q. What strategies resolve contradictions in historical vs. contemporary toxicity data for 2,4-DNP and its deuterated analogs?

- Methodology : Re-evaluate legacy studies (e.g., autopsy reports from the 20th century) using modern analytical techniques. For example, outdated colorimetric assays for 2,4-DNP in blood lacked specificity for isomers, leading to overestimations. Reanalyze archived samples with LC-MS/MS and 2,4-DNP-d3 as a reference to differentiate between 2,4-DNP and structurally similar metabolites like 2-amino-4-nitrophenol .

Q. How can isomer-specific toxicity of dinitrophenols be studied using 2,4-DNP-d3 as a tracer?

- Methodology : Co-administer 2,4-DNP-d3 with other isomers (e.g., 2,6-DNP or 3,4-DNP) in cell cultures or model organisms. Use isotope ratio monitoring to track isomer-specific uptake and metabolism. For instance, in hepatocytes, quantify deuterated vs. non-deuterated metabolites via LC-HRMS to identify isomer-dependent pathways (e.g., nitroreduction vs. glucuronidation) .

Q. What experimental designs mitigate deuterium-induced artifacts in metabolic flux analysis using 2,4-DNP-d3?

- Methodology : Conduct parallel experiments with non-deuterated 2,4-DNP to control for isotopic effects. In studies measuring mitochondrial proton leak, use dual-labeled probes (e.g., ¹³C-glucose + 2,4-DNP-d3) to decouple isotopic impacts on glycolysis and oxidative phosphorylation. Validate flux distributions with isotopomer spectral analysis (ISA) .

Q. Data Contradiction and Validation

Q. How to address discrepancies in reported half-lives of 2,4-DNP-d3 across different biological matrices?

- Methodology : Systematically evaluate stability in plasma, urine, and tissue homogenates under varying pH and temperature. For instance, 2,4-DNP-d3 may degrade faster in acidic urine (pH 4–6) than in neutral plasma. Use stability-indicating assays (e.g., forced degradation studies with UV/HRMS monitoring) to identify degradation products and refine storage protocols (e.g., −80°C with antioxidants) .

Q. Why do some studies report conflicting data on 2,4-DNP-d3’s role in ROS generation?

- Methodology : Replicate experiments under standardized oxygen tension and nutrient conditions. Use fluorescent probes (e.g., DCFH-DA for ROS) with deuterated controls to exclude dye-artifact interactions. Cross-validate with electron paramagnetic resonance (EPR) to directly measure superoxide radicals, avoiding indirect assays prone to matrix interference .

Q. Tables for Key Data

Properties

IUPAC Name |

2,3,5-trideuterio-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBJCMHMOXMLKC-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745652 | |

| Record name | 2,4-Dinitro(~2~H_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-77-0 | |

| Record name | 2,4-Dinitro(~2~H_3_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-77-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.